2-Bromo-5-(isoxazol-5-yl)thiophene
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Overview
Description
The compound "2-Bromo-5-(isoxazol-5-yl)thiophene" is not directly mentioned in the provided papers. However, the papers do discuss various brominated thiophene derivatives and their reactions, which can provide insight into the behavior of brominated thiophenes in general. For instance, brominated thiophenes are often used as intermediates in the synthesis of more complex molecules due to their reactivity .
Synthesis Analysis
The synthesis of brominated thiophene derivatives can involve different starting materials and conditions. For example, the synthesis of 2,5-(Dibenzothiazolin-2-yl)thiophene was achieved by reacting 2,5-thiophenedicarboxaldehyde with o-aminobenzenethiol . Similarly, the synthesis of 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol was carried out by reacting 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with different primary amines . These methods suggest that brominated thiophenes can be synthesized through various routes, including halogenation and nucleophilic substitution.
Molecular Structure Analysis
The structure of brominated thiophene derivatives can be elucidated using spectroscopic techniques. For instance, the unexpected structure of N-substituted 2-amino-3-nitrobenzo[b]thiophenes was determined by spectroscopic methods . This indicates that similar techniques could be applied to determine the structure of "2-Bromo-5-(isoxazol-5-yl)thiophene".
Chemical Reactions Analysis
Brominated thiophenes can undergo a variety of chemical reactions. The paper on the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines shows that brominated thiophenes can participate in aromatic nucleophilic substitution with rearrangement . Additionally, the reactivity of 2,5-(Dibenzothiazolin-2-yl)thiophene with metal ions suggests that brominated thiophenes can act as ligands in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated thiophenes can be influenced by the presence of bromine. For example, the photochromic properties of 1-(Thien-3-yl)-2-(thien-2-yl)ethene with bromo at the 4-position of thiophene moieties were studied, showing that bromine does not significantly affect the absorption maximum but slightly changes the absorption coefficient . This suggests that the bromine atom in "2-Bromo-5-(isoxazol-5-yl)thiophene" could similarly influence its physical properties.
Scientific Research Applications
Thiophene Derivatives and Carcinogenicity Evaluation
Research on thiophene derivatives, such as those related to benzidine and 4-aminobiphenyl, has been conducted to evaluate potential carcinogenicity. These compounds, including the analogues of the carcinogens, have been synthesized and evaluated for their carcinogenic potential using in vitro assays, indicating potential carcinogenicity based on their chemical and biological behavior. However, doubts remain about their capability to elicit tumors in vivo, underscoring the importance of in vitro predictions for new compounds (Ashby et al., 1978).
Broad Applications in Medicinal Chemistry
Thiophene derivatives have been identified as crucial in medicinal chemistry due to their broad range of applications, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. The synthesis of these derivatives has attracted significant attention, with various methods being developed to improve the efficiency, versatility, and eco-friendliness of thiophene synthesis. The review highlights recent achievements in thiophene synthesis and its importance in developing new drugs and natural product synthesis (Xuan, 2020).
Flame Retardants and Environmental Concerns
The use of brominated flame retardants, including those related to thiophene structures, has raised concerns due to their potential environmental impacts and the formation of harmful byproducts. A critical review summarized the occurrence of novel brominated flame retardants (NBFRs) in various environments, highlighting the need for further research on their occurrence, environmental fate, and toxicity. This includes the study of compounds such as 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) and others, which are often found in high concentrations in indoor environments and pose potential health risks (Zuiderveen et al., 2020).
Thiophene Scaffold in CNS Agents
Thiophene compounds have also been studied for their potential as central nervous system (CNS) agents. A review of seventeen papers highlighted the use of thiophene scaffold in developing novel CNS activity agents, including anticonvulsants, acetylcholinesterase inhibitors, and other pharmacological potentials. This review supports the importance of thiophene scaffold in medicinal chemistry and suggests future molecular modifications for developing derivatives with enhanced pharmacological effects (Deep et al., 2016).
Synthesis and Reactions of Alkylthiophenes
The synthesis and reactivity of halo-substituted alkylthiophenes have been reviewed, highlighting their importance in the field of organic semiconductors for applications such as field-effect transistors, solar cells, and light-emitting diodes. The review covers recent advances in the synthesis and reactivity of these compounds, providing insights into the preparation of more complex thiophene-based molecular architectures for photonics and electronics (Gendron & Vamvounis, 2015).
Future Directions
properties
IUPAC Name |
5-(5-bromothiophen-2-yl)-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-7-2-1-6(11-7)5-3-4-9-10-5/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUZGSQWFAXBSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC=NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373702 |
Source
|
Record name | 2-Bromo-5-(isoxazol-5-yl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(isoxazol-5-yl)thiophene | |
CAS RN |
138716-31-1 |
Source
|
Record name | 2-Bromo-5-(isoxazol-5-yl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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